Potent PDE10A Inhibition with Nanomolar Affinity
4-(Pyridin-3-yl)cyclopentane-1,2-dione demonstrates potent inhibition of human recombinant PDE10A, a key target for schizophrenia and Huntington's disease. In a biochemical assay measuring [3H]cAMP hydrolysis, the compound exhibits an IC50 of 0.280 nM [1]. This high potency is a key differentiator from less active analogs within the same chemical series or from compounds targeting other PDE isoforms, where its activity is significantly reduced (e.g., PDE3A IC50 = 27.5 µM) [1]. This strong, sub-nanomolar activity makes it a valuable tool compound for investigating PDE10A-specific pharmacology.
| Evidence Dimension | Inhibition of human recombinant PDE10A catalytic domain |
|---|---|
| Target Compound Data | IC50 = 0.280 nM |
| Comparator Or Baseline | PDE3A inhibition by the same compound: IC50 = 27.5 µM |
| Quantified Difference | ~100,000-fold selectivity for PDE10A over PDE3A |
| Conditions | Biochemical assay measuring reduction in [3H]cAMP hydrolysis, 5 min preincubation |
Why This Matters
This sub-nanomolar potency and high selectivity profile are critical for researchers requiring a specific chemical probe to dissect PDE10A signaling pathways without confounding off-target PDE3A activity.
- [1] BindingDB. BDBM50496803 (CHEMBL3218037) Activity Data. View Source
